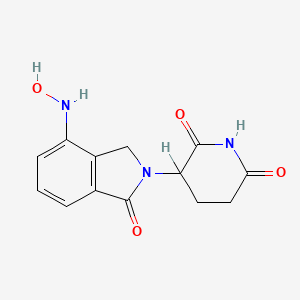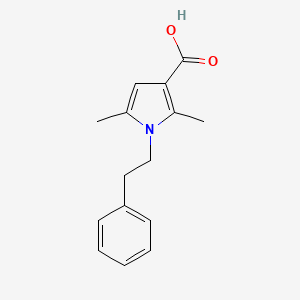
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine under acidic conditions . Another method includes the Clauson-Kaas reaction, which uses a 2,5-dimethylfuran and an amine in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal–Knorr reactions using environmentally friendly catalysts such as onion extract, which promotes the reaction under mild conditions and yields high purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable pyrrole ring structure.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
2,5-Dimethyl-1-(2-phenylethyl)pyrrole: A structurally similar compound with slight variations in functional groups.
2,5-Dimethylfuran: Another heterocyclic compound with a furan ring instead of a pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
3807-62-3 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18) |
Clave InChI |
AZGUGZFXPVMKGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


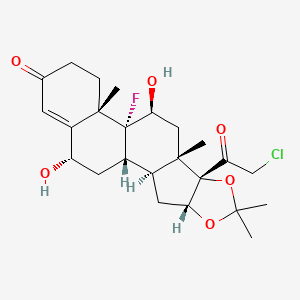
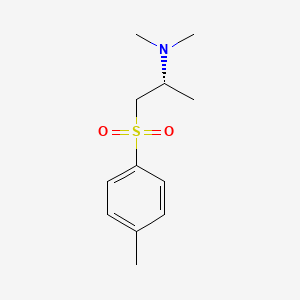


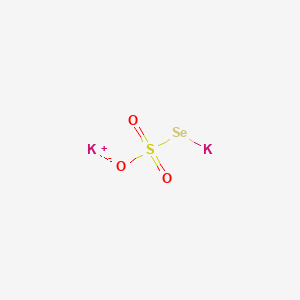
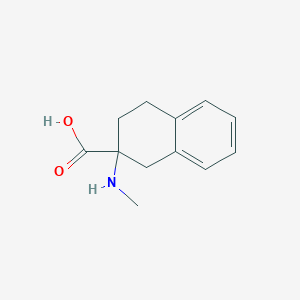
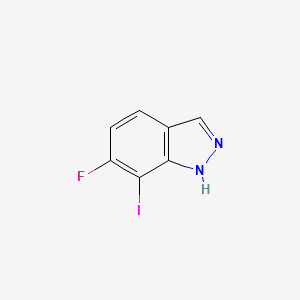
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13847293.png)
